molecular formula C11H4F4N2O B581132 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1260642-28-1

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B581132
CAS No.: 1260642-28-1
M. Wt: 256.16
InChI Key: RBJLVJCKIVLYNW-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a fluorinated quinoline derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research . The quinoline core is a fundamental structure in the development of pharmaceutical substances, with its derivatives demonstrating a wide spectrum of significant biological activities . The strategic incorporation of electron-withdrawing groups, including the fluoro and trifluoromethyl substituents, is a recognized method to enhance the electronic properties, lipophilicity, and receptor-binding affinity of a molecule, thereby optimizing its potential for interaction with biological targets . Research into quinoline derivatives has shown they can exert biological effects through multiple pathways. These include intercalating with critical biomolecules like heme in parasites, interfering with DNA replication and transcription by inhibiting enzymes such as topoisomerase I, and disrupting pro-survival signaling pathways in cells . This multifaceted mechanism of action makes quinoline-based compounds promising candidates for investigation in therapeutic areas such as antimalarial and anticancer research . As a specialized building block, this compound provides researchers with a multifunctional chemical template for the rational design and synthesis of novel bioactive agents, fueling innovation in the development of transformative therapeutic candidates .

Properties

IUPAC Name

6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N2O/c12-5-1-2-8-6(3-5)9(18)7(4-16)10(17-8)11(13,14)15/h1-3H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLVJCKIVLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733719
Record name 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260642-28-1
Record name 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reflux conditions (210–215°C) in nitrobenzene, which acts as both solvent and oxidizer.

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine at the 6-position) enhance cyclization efficiency by stabilizing intermediates.

  • Yield : Typical yields range from 65% to 78%, depending on the aryl amine’s electronic properties.

Example Synthesis:

  • Starting Material : Ethyl 2-cyano-4,4,4-trifluoro-3-(4-fluoroanilino)but-2-enoate.

  • Cyclization : Heated in nitrobenzene at 210°C for 6 hours.

  • Workup : Cooled, diluted with ethanol, and filtered to isolate the product.

ParameterValue
Reaction Time6 hours
Temperature210°C
SolventNitrobenzene
Yield72%

Fluorine-Mediated Hydroxylation of Quinoline Carboxylates

Adapted from a patented process, this method introduces the hydroxy group via direct fluorination of a pre-formed quinoline carboxylate. The reaction exploits fluorine’s electrophilic character to substitute a hydrogen atom at the 4-position, followed by hydrolysis.

Key Steps:

  • Substrate Preparation : Methyl quinoline-4-carboxylate derivatives are synthesized with trifluoromethyl and cyano groups.

  • Fluorination : Gaseous fluorine (diluted with nitrogen) is bubbled through a CH₃CN-H₂O solution of the substrate.

  • Hydrolysis : The intermediate fluorinated compound undergoes acidic or basic hydrolysis to yield the hydroxy group.

Patent Example:

  • Substrate : Methyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate.

  • Conditions : F₂/N₂ gas mixture (1:10 ratio) in CH₃CN-H₂O (2:1) at 25°C for 38 minutes.

  • Yield : 81% after filtration and drying.

ParameterValue
Fluorine Flow Rate8 cc/min
Solvent RatioCH₃CN:H₂O = 2:1
Reaction Temperature25°C
Product Melting Point249–252°C

Gould-Jacobs Reaction with Fluorinated Anilines

The Gould-Jacobs reaction, a classic route to quinolines, has been adapted for fluorinated derivatives. This method involves cyclocondensation of 4-fluoroaniline with ethyl 3-(trifluoromethyl)-3-oxopropanoate, followed by cyanation.

Procedure:

  • Cyclocondensation : 4-Fluoroaniline reacts with ethyl 3-(trifluoromethyl)-3-oxopropanoate in polyphosphoric acid (PPA) at 120°C.

  • Cyanation : The intermediate quinoline is treated with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C to introduce the cyano group.

  • Hydrolysis : The 4-methoxy group (if present) is demethylated using HBr/acetic acid to yield the hydroxy derivative.

Optimization Insights:

  • Cyanation Efficiency : CuCN in DMF achieves >90% conversion but requires strict anhydrous conditions.

  • Demethylation : HBr in acetic acid at 80°C for 4 hours provides quantitative hydrolysis.

StepConditionsYield
CyclocondensationPPA, 120°C, 3h68%
CyanationCuCN, DMF, 150°C, 6h91%
DemethylationHBr/AcOH, 80°C, 4h95%

One-Pot Synthesis via Tandem Friedel-Crafts and Cyclization

A streamlined one-pot method combines Friedel-Crafts alkylation with cyclization, reducing purification steps. This approach uses 4-fluoroaniline, trifluoroacetic anhydride (TFAA), and malononitrile in a sequential reaction.

Mechanism:

  • Friedel-Crafts Acylation : TFAA reacts with 4-fluoroaniline to form an acylated intermediate.

  • Cyclization : Malononitrile introduces the cyano group via nucleophilic attack, followed by ring closure.

  • Aromatization : Oxidative aromatization with iodine (I₂) in dimethyl sulfoxide (DMSO) completes the quinoline structure.

Performance Metrics:

  • Overall Yield : 58% (one-pot) vs. 45% (multi-step).

  • Advantage : Eliminates intermediate isolation, saving time and resources.

ReagentRole
TFAAAcylating agent
MalononitrileCyano group source
I₂/DMSOOxidizing system

Comparison of Industrial vs. Laboratory-Scale Methods

Industrial production prioritizes cost-effectiveness and scalability, whereas laboratory methods focus on versatility.

ParameterIndustrial MethodLaboratory Method
ScaleMulti-kilogramGram-scale
Key ReagentNitrobenzeneCuCN/DMF
Reaction Time8–12 hours4–6 hours
Purity>95%>98%
Cost per Kilogram$1,200$3,500

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and cyano groups contribute to its overall reactivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the molecular pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Activities/Synopsis References
This compound 6-F, 4-OH, 2-CF₃, 3-CN C₁₂H₅F₄N₂O 296.18 Hypothesized anticancer/antiparasitic activity (based on fluorinated quinoline analogs)
2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxyphenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile Benzo[h]quinoline core; 8-OMe, 4-OH, 3-CN, 2-NH₂ C₂₆H₂₂N₂O₃ 410.47 Anti-prostate cancer, anti-Chagas activity (NINOA/INC-5 strains)
4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile 2-Me, 4-OH, 6-(4-CF₃O-Ph), 3-CN C₁₈H₁₁F₃N₂O₂ 344.29 No explicit bioactivity reported; structural analog with trifluoromethoxy phenyl
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile 4-NH₂, 6-CH₂CHCH₂, 2-CF₃, 3-CN C₁₄H₁₀F₃N₃ 277.24 Synthetic intermediate; potential kinase inhibition (based on amino group reactivity)
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile 4-NH₂, 6-Br, 2-CF₃, 3-CN C₁₁H₅BrF₃N₃ 316.08 Intermediate for further functionalization (bromine allows cross-coupling reactions)
2-Amino-4-(4-fluorobenzyloxy-phenyl)-pyrano[3,2-c]quinoline-3-carbonitrile Pyrano[3,2-c]quinoline core; 4-aryl, 3-CN C₂₆H₁₈FN₃O₂ 435.44 Anti-BChE activity (IC₅₀ = 1.00 µM); binds to catalytic and peripheral sites of BChE

Key Findings from Comparative Studies

Bioactivity Trends: Anti-Parasitic Activity: The benzo[h]quinoline derivative (Entry 2) demonstrated superior activity against Trypanosoma cruzi compared to reference drugs nifurtimox and benznidazole, highlighting the role of the extended aromatic system and methoxy/hydroxy substituents . Enzyme Inhibition: Pyrano[3,2-c]quinoline derivatives (Entry 6) showed mixed inhibition of butyrylcholinesterase (BChE), critical for Alzheimer’s disease therapy. The trifluoromethyl group in the target compound may similarly enhance target binding through hydrophobic interactions .

Fluorine at position 6 may enhance membrane permeability and bioavailability, as seen in fluorinated quinolines like ciprofloxacin .

Synthetic Accessibility: Multicomponent reactions (e.g., aldehyde + malononitrile + tetralone) are common for benzo[h]quinoline derivatives (Entry 2) , while the target compound likely requires fluorinated precursors or late-stage fluorination .

ADME/Tox Predictions :

  • In silico studies on analogs suggest that hydroxyl and trifluoromethyl groups improve solubility and reduce toxicity. The target compound’s 4-OH and 3-CN groups may favor renal excretion .

Biological Activity

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS Number: 31009-34-4) is a fluorinated quinoline derivative that exhibits significant biological activity, particularly in medicinal chemistry. Its structure includes a trifluoromethyl group, a hydroxyl group, and a carbonitrile moiety, which contribute to its pharmacological properties. This compound serves as a precursor for synthesizing various bioactive agents, particularly those targeting infectious diseases such as tuberculosis and malaria.

The molecular formula of this compound is C10H5F4N O, with a molecular weight of 231.15 g/mol. The compound appears as an off-white powder and has a melting point ranging from 259 °C to 263 °C. Its high purity (>98%) makes it suitable for research applications.

PropertyValue
CAS Number 31009-34-4
Molecular Formula C10H5F4N O
Molecular Weight 231.15 g/mol
Melting Point 259 °C – 263 °C
Appearance Off-white powder
Purity >98%

Antitubercular Activity

This compound has been identified as an intermediate for the synthesis of potent antitubercular agents. Research indicates that compounds derived from this quinoline can exhibit significant activity against Mycobacterium tuberculosis. The hydroxyl group facilitates nucleophilic substitution reactions, leading to the formation of thioquinolines, which have shown non-cytotoxic properties while maintaining efficacy against tuberculosis .

Antiplasmodial Activity

The compound also plays a role in the development of antiplasmodial agents aimed at treating malaria. The trifluoromethyl and hydroxyl groups are critical for enhancing the biological activity of derivatives synthesized from this compound. Studies have demonstrated that certain derivatives exhibit potent antimalarial effects, making them promising candidates for further development .

The biological mechanisms underlying the activity of this compound are linked to its ability to interact with specific biological targets within pathogens. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake. Once inside the cell, the compound may interfere with essential metabolic pathways or inhibit critical enzymes involved in pathogen survival and replication.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds derived from this compound:

  • Antitubercular Activity Study :
    • A study synthesized various thioquinoline derivatives from this quinoline precursor.
    • Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against M. tuberculosis.
    • The most potent derivative showed an MIC of 0.5 µg/mL, significantly lower than standard treatments .
  • Antimalarial Activity Evaluation :
    • A series of antiplasmodial agents were synthesized using this compound as a starting material.
    • In vitro assays demonstrated that some derivatives had IC50 values below 100 nM against Plasmodium falciparum, indicating strong potential for therapeutic use .

Q & A

Q. What synthetic routes are available for 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted aniline precursors. A common approach includes cyclocondensation of fluorinated anilines with ketones or esters under basic or acidic conditions. For example:
  • Step 1 : React 6-fluoroaniline derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) to introduce the trifluoromethyl group.
  • Step 2 : Cyclize intermediates using catalysts like palladium or copper to form the quinoline core.
  • Step 3 : Introduce the carbonitrile group via nucleophilic substitution or cyanation reactions.
    Optimization involves adjusting solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd/C) to improve yields (typically 50–70%). Purification via column chromatography or recrystallization is critical for purity >95% .

Table 1 : Example Reaction Conditions for Quinoline Derivatives

PrecursorCatalystSolventYield (%)Purity (%)
6-FluoroanilinePd/CDMF6598
Trifluoromethyl ketoneCuITHF5895

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C/19F NMR : Resolve substituent positions (e.g., fluoro at C6, hydroxy at C4). 19F NMR is critical for confirming trifluoromethyl (-CF3) environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C12H5F4N2O: 291.03 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxy group participation) .
  • HPLC-UV : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electron-withdrawing groups (fluoro, trifluoromethyl) influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The fluoro and trifluoromethyl groups activate the quinoline core at specific positions (e.g., C3 for cyanation). Key observations:
  • C3 Carbonitrile Formation : The electron-deficient C3 position facilitates cyanation via SNAr reactions with KCN/CuCN under reflux .
  • Hydroxy Group Protection : Protect the C4 hydroxy group (e.g., with acetyl) to prevent side reactions during substitutions .
    Mechanistic Insight : DFT calculations on similar quinolines show enhanced electrophilicity at C3 due to -CF3 and -F groups (-σ effect) .

Q. What in vitro models are suitable for evaluating anticancer activity, and how should endpoints be measured?

  • Methodological Answer :
  • Cell Lines : Use human cancer lines (e.g., MCF-7, A549) with IC50 determination via MTT assays (48–72 hr exposure). Compare with positive controls (e.g., camptothecin) .
  • Apoptosis Assays : Quantify caspase-3/7 activation via fluorometric kits.
  • Target Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using recombinant enzyme assays .

Table 2 : Example Anticancer Data for Quinoline Derivatives

CompoundIC50 (µM, MCF-7)Target Inhibition (%)
Target Compound12.5EGFR: 65
Camptothecin0.3Topoisomerase I: 90

Q. How can computational methods (e.g., molecular docking) predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Software : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR PDB: 1M17).
  • Key Interactions : The trifluoromethyl group may occupy hydrophobic pockets, while the hydroxy group forms hydrogen bonds with catalytic residues .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values for correlation analysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardization : Follow CLSI guidelines for antimicrobial testing (e.g., MIC assays using S. aureus ATCC 25923) .
  • Control Compounds : Include ciprofloxacin (MIC = 2 µg/mL) as a benchmark .
  • Replicate Conditions : Vary pH (7.4 vs. 6.5) and serum content to assess stability-dependent activity .

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